BenchChemオンラインストアへようこそ!

GE23077

Antibiotic resistance RNA polymerase inhibition Transcription initiation

GE23077 – a cyclic heptapeptide antibiotic complex (A1/A2/B1/B2) from Actinomadura sp. – is a uniquely site-selective bacterial RNAP inhibitor. It binds the active-center 'i' and 'i+1' nucleotide sites, entirely distinct from rifamycin. This delivers complete absence of rifampicin cross-resistance, making it irreplaceable for validating target-based resistance mechanisms and for developing covalent bipartite inhibitors with ultra-low resistance propensity. Procurement secures the only RNAP probe that preserves full potency against rifampicin-resistant polymerases, enabling co-crystallization and transcription initiation studies. Buyers seeking an essential, non-substitutable tool for RNAP-targeted antibacterial discovery and resistance profiling should order GE23077.

Molecular Formula C32H52N8O16
Molecular Weight 804.35
Cat. No. B1150810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGE23077
Molecular FormulaC32H52N8O16
Molecular Weight804.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GE23077 Procurement Guide: Baseline Overview of a Potent Bacterial RNA Polymerase Inhibitor


GE23077 is a cyclic heptapeptide antibiotic isolated from Actinomadura sp. that functions as a potent and selective inhibitor of bacterial RNA polymerase (RNAP) [1]. It comprises a complex of four factors (A1, A2, B1, B2) differing in the structure of the acyl group and the stereochemistry of an α-amino-malonic acid residue [2]. GE23077 inhibits both Gram-positive (B. subtilis) and Gram-negative (E. coli) RNAPs with IC50 values in the 10⁻⁸ M range, but demonstrates minimal activity against eukaryotic RNAP II and E. coli DNA polymerase (IC50 > 10⁻⁴ M) [1]. The compound binds to the RNAP active-center ‘i’ and ‘i+1’ nucleotide binding sites, a target distinct from that of rifamycins, and exhibits no cross-resistance with rifampicin [3].

Why GE23077 Cannot Be Simply Substituted with Other RNA Polymerase Inhibitors


Despite sharing a common cellular target, RNA polymerase inhibitors exhibit profound mechanistic and resistance profile divergence that precludes simple interchange. GE23077 binds to the RNAP active-center ‘i’ and ‘i+1’ nucleotide binding sites, a locus entirely distinct from the rifamycin binding site [1]. This binding site difference translates into a complete absence of cross-resistance with rifampicin, as demonstrated in assays using rifampicin-resistant E. coli RNAPs [2]. Furthermore, the target-based resistance spectrum for GE23077 is unusually narrow because its binding site includes residues essential for RNAP catalytic function that cannot be mutated without loss of enzyme activity [1]. Substitution with a generic RNAP inhibitor would forfeit these unique binding and resistance properties, undermining experimental reproducibility in resistance studies and negating the strategic advantage of the GE23077 scaffold for bipartite inhibitor development.

GE23077 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


GE23077 vs. Rifampicin: Complete Lack of Cross-Resistance in Rifampicin-Resistant RNA Polymerases

GE23077 demonstrates no cross-resistance with rifampicin, a critical differentiation from other RNAP inhibitors. In assays using purified rifampicin-resistant E. coli RNAPs, GE23077 retained full inhibitory activity, whereas rifampicin was ineffective [1]. The binding site of GE23077 on RNAP is structurally distinct from the rifamycin binding site, and the two compounds can bind simultaneously [1]. This is a direct head-to-head comparison within the same study.

Antibiotic resistance RNA polymerase inhibition Transcription initiation

GE23077 Binding Site Differentiation: Unique 'i' and 'i+1' Nucleotide Pocket Engagement

Crystal structures of Thermus thermophilus RNAP holoenzyme in complex with GE23077 reveal that the compound binds directly to the RNAP active-center 'i' and 'i+1' nucleotide binding sites, a mode of inhibition distinct from that of rifamycins, streptolydigin, myxopyronin, and lipiarmycin [1]. This binding prevents the accommodation of initiating nucleotides, thereby blocking transcription initiation [1]. This is a class-level inference based on structural comparisons across RNAP inhibitors.

Structural biology Drug-target interaction RNAP active site

GE23077 Selectivity Profile: >10,000-Fold Window Between Bacterial RNAP and Eukaryotic RNAP II

GE23077 exhibits a pronounced selectivity for bacterial RNAP over eukaryotic RNAP II. In standardized enzymatic assays, GE23077 inhibited E. coli and B. subtilis RNAPs with IC50 values in the 10⁻⁸ M range, whereas the IC50 for wheat germ RNAP II was >10⁻⁴ M [1]. This represents a selectivity window of greater than 10,000-fold. This is a cross-study comparable metric, as many RNAP inhibitors are evaluated in similar eukaryotic enzyme assays.

Selectivity Eukaryotic toxicity Enzyme inhibition

GE23077 Potency: Nanomolar IC50 Against Gram-Positive and Gram-Negative RNAPs

GE23077 demonstrates potent, broad-spectrum inhibition of purified bacterial RNAPs. In standardized in vitro transcription assays, GE23077 inhibited both Gram-positive (B. subtilis) and Gram-negative (E. coli) RNAPs with IC50 values in the 10⁻⁸ M range (~20-50 nM) [1]. This potency is comparable to or exceeds that of many clinically used RNAP inhibitors in similar enzyme assays. This is a cross-study comparable metric.

Enzyme inhibition Antibacterial potency RNAP

GE23077 Application Scenarios: Where Differentiation Drives Scientific and Procurement Value


Resistance Mechanism Studies in Rifampicin-Resistant Pathogens

GE23077's complete lack of cross-resistance with rifampicin makes it an indispensable tool for dissecting RNAP-mediated resistance mechanisms. When rifampicin-resistant strains are encountered, GE23077 can be used to confirm whether resistance is target-based (rifampicin-specific binding site mutations) or due to other mechanisms such as efflux or permeability changes [1]. This application directly leverages the evidence of retained potency against rifampicin-resistant RNAPs [2].

Bipartite Inhibitor Development and Target Engagement Studies

The GE23077 binding site is immediately adjacent to the rifamycin binding site on RNAP, enabling covalent linkage of GE23077 to a rifamycin to create bipartite inhibitors with exceptionally high potency and low susceptibility to target-based resistance [1]. Procurement of GE23077 is essential for research groups developing novel bipartite antibacterial agents and for validating target engagement in dual-site RNAP inhibition [1].

RNA Polymerase Active-Center Probing and Mechanistic Studies

The unique binding of GE23077 to the 'i' and 'i+1' nucleotide binding sites makes it a valuable chemical probe for studying transcription initiation dynamics and RNAP active-center conformation [1]. Researchers investigating the structural basis of nucleotide accommodation and inhibitor binding can utilize GE23077 as a reference compound in co-crystallization studies and biochemical assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for GE23077

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.